2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one
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Overview
Description
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is a chemical compound belonging to the spirocyclic class of molecules. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluorobenzyl group and diazaspirodecane core makes this compound of particular interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one typically involves multi-step organic reactions. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the formation of spirocyclic structures with high yield and selectivity . The reaction generally starts with the condensation of an aldehyde with a suitable amine, followed by cyclization and rearrangement steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, which is a form of programmed cell death. This inhibition can have therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their inhibitory effects on various kinases.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential therapeutic applications.
Uniqueness
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to the presence of the fluorobenzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-5-2-1-4-12(13)10-18-9-7-15(14(18)19)6-3-8-17-11-15/h1-2,4-5,17H,3,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKIXMSLJIFNEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)CC3=CC=CC=C3F)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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